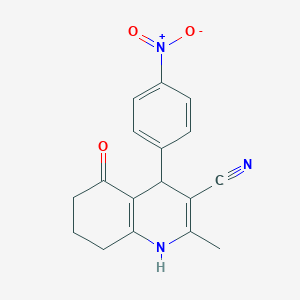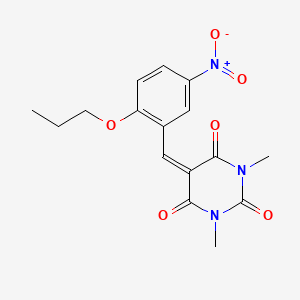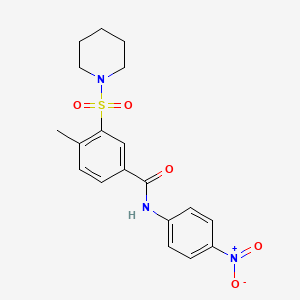
2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol, also known as TFP, is a chemical compound that has been studied for its potential applications in scientific research. TFP is a phenol derivative that has a thiomorpholine group attached to the methyl group on the 4-position of the phenol ring. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is involved in various signaling pathways in the brain. By blocking the activity of this receptor, 2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol can modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in various neurological disorders.
Biochemical and Physiological Effects
2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the protection of neurons from damage. 2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol has several advantages for lab experiments, including its selectivity for the mGluR5 receptor, its neuroprotective properties, and its ability to modulate neurotransmitter release. However, 2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol, including the development of more selective and potent mGluR5 antagonists, the investigation of the potential use of 2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol in the treatment of various neurological disorders, and the exploration of its anti-inflammatory properties in the context of inflammatory diseases. Further studies are also needed to fully understand the mechanism of action of 2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol and its potential side effects.
合成方法
2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol can be synthesized using various methods, including the reaction of 2,6-dimethoxyphenol with 4-(chloromethyl)thiomorpholine in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2,6-dimethoxyphenol with 4-(bromomethyl)thiomorpholine in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting product is then purified using column chromatography.
科学研究应用
2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as anxiety, depression, and addiction. 2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective properties.
属性
IUPAC Name |
2,6-dimethoxy-4-(thiomorpholin-4-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-16-11-7-10(8-12(17-2)13(11)15)9-14-3-5-18-6-4-14/h7-8,15H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPMUFCHCKWLHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxy-4-(thiomorpholin-4-ylmethyl)phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sec-butyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5139355.png)
![methyl (4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5139374.png)
![methyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B5139377.png)
![3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate](/img/structure/B5139381.png)
![N-(3-{[(1-phenylethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-furamide](/img/structure/B5139385.png)

![4-[(1-benzyl-4-piperidinyl)carbonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5139393.png)
![N-[2-(1-adamantyl)ethyl]-1-(3-chlorobenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5139399.png)



![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5139439.png)
